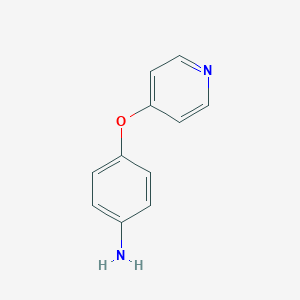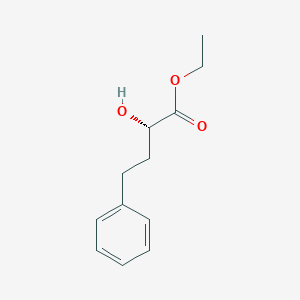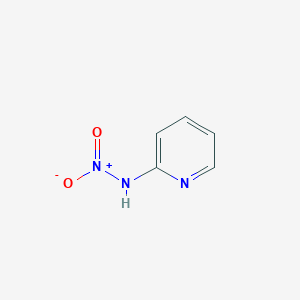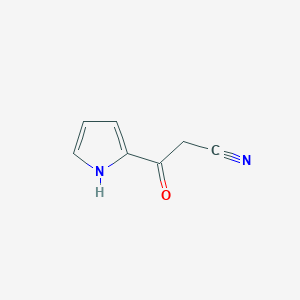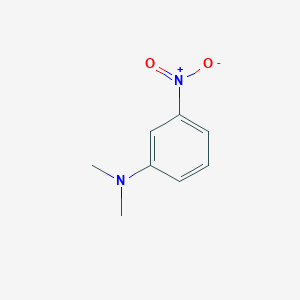
N,N-Dimethyl-3-nitroaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of N,N-dimethyl-3-nitroaniline typically involves nitration and methylation reactions. One method includes the use of methylene chloride as the reaction solvent, with dimethylamine hydrochloride as auxiliary materials, and triethylamine as the acid-binding agent. The substrate 4-nitrobenzyl bromide is dissolved in dichloromethane and added dropwise, under a reaction temperature of 30 ℃, leading to a reaction yield of 94.7% (Wang Ling-ya, 2015).
Molecular Structure Analysis
Crystallographic studies have refined the crystal and molecular structure of N,N-dimethyl-m-nitroaniline, revealing significant insights into its molecular geometry. For instance, the substituent effect on the geometry of the aromatic ring is much greater for NMe2 than for NO2, adhering to the Walsh—Bent rule (M. Krawiec & T. Krygowski, 1991).
Chemical Reactions and Properties
N,N-Dimethyl-p-nitroaniline participates in reactions forming complex salts and demonstrating the potential for forming new carbon-nitrogen bonds through reactions with nucleophiles such as indoles and indolizines. One study detailed the reaction mechanisms, including the formation of a chlorinated azoxy derivative whose structure was elucidated by X-ray analysis (L. Greci et al., 2003).
Aplicaciones Científicas De Investigación
Nanocrystals and Electrospun Fibers : N,N-dimethyl-4-nitroaniline nanocrystals in poly-l-lactic acid electrospun fibers exhibit high piezoelectric output voltage and solid-state blue fluorescence. These properties make them promising for energy harvesting and as solid-state blue emitters (Baptista et al., 2022).
Polymerization Activity : The compound enhances the polymerization activity of 4-nitroaniline, achieving a high conversion rate and rapid reaction speed. This is significant in the field of polymer chemistry (Rodríguez et al., 2000).
Non-Linear Optical Organic Materials : Derivatives of N,N-dimethyl-4-nitroaniline exhibit a trigonal-pyramidal configuration with decreased molecular hyperpolarizabilities compared to their parent compound, indicating potential applications in non-linear optical organic materials (Borbulevych et al., 2002).
Holographic Recording : Doping phenanthrenequinone/poly(methyl methacrylate) photopolymer with N,N-dimethyl-4-nitroaniline enables red-light holographic recording, supporting applications in the extended red spectral range (Chen et al., 2013).
Crystal and Molecular Structures : The crystal and molecular structures of N,N-dimethyl-m-nitroaniline reveal the significant impact of substituents on ring geometry, following the Walsh-Bent rule. This is important for understanding the structural behavior of organic compounds (Krawiec & Krygowski, 1991).
Chemical Interactions and Stability : N,N-dimethyl-3- and N,N-dimethyl-4-nitroanilines show stable structures due to intramolecular interactions, with variations in enthalpies of combustion and sublimation between crystalline and gaseous states. This is relevant in thermodynamics and material sciences (Furukawa et al., 1984).
Safety and Hazards
Propiedades
IUPAC Name |
N,N-dimethyl-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-4-3-5-8(6-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDICMLSLYHRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060699 | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-3-nitroaniline | |
CAS RN |
619-31-8 | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N,N-dimethyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-3-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-3-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QFQ32CUQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N,N-Dimethyl-3-nitroaniline (DMNA) useful for studying crystal growth?
A1: DMNA's value lies in its ability to form inclusion compounds with host molecules like perhydrotriphenylene (PHTP) [, ]. These inclusion compounds, often forming channel-like structures, allow researchers to investigate the orientation of guest molecules (like DMNA) within the host crystal lattice using techniques like phase-sensitive second harmonic generation microscopy (PS-SHM) [, ].
Q2: How does phase-sensitive second harmonic generation microscopy (PS-SHM) help us understand the orientation of DMNA within a host crystal?
A2: PS-SHM is sensitive to the polar orientation of molecules within a material. In the case of DMNA included within PHTP crystals, PS-SHM reveals a "bipolar state" []. This means that the DMNA molecules align themselves with their nitro groups predominantly pointing towards one end of the growing crystal []. This information is crucial for understanding the forces governing crystal growth and molecular self-assembly.
Q3: Beyond PS-SHM, what other techniques can confirm the orientation of DMNA within a crystal lattice?
A3: Researchers have employed scanning pyroelectric microscopy to confirm the orientation of DMNA within PHTP crystals, further validating the findings from PS-SHM studies []. This technique is particularly sensitive to the polar nature of the material, providing complementary evidence for the preferred orientation of DMNA molecules within the host crystal structure.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester](/img/structure/B17470.png)

![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B17473.png)
